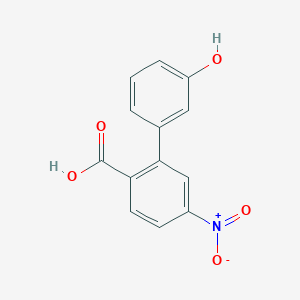
3-(2-Fluorophenyl)-5-hydroxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-5-hydroxybenzoic acid, 95% (3-FP-5-HBA) is a phenolic acid that has been used in a variety of scientific research applications. It is a white to off-white crystalline solid that is soluble in water and ethanol. It is a versatile compound that has been used in the synthesis of other compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate. Its chemical structure consists of a phenyl ring with a hydroxyl group and a fluorine atom attached to it. 3-FP-5-HBA has a melting point of 131-133°C and a boiling point of 224-226°C.
Scientific Research Applications
3-(2-Fluorophenyl)-5-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a starting material for the synthesis of other compounds. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of polyhydroxybenzoic acids. It has also been used in the synthesis of fluorinated polymers and as a reagent in the synthesis of polyfluorinated compounds.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that it functions by increasing the solubility of hydrophobic compounds, such as polyhydroxybenzoic acids, in aqueous solutions. It is also believed to act as a catalyst in the synthesis of polymers and as a reagent in the synthesis of polyhydroxybenzoic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluorophenyl)-5-hydroxybenzoic acid, 95% are not well understood. However, it is believed that it has antioxidant properties and can scavenge reactive oxygen species. It has also been suggested that it may have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of 3-(2-Fluorophenyl)-5-hydroxybenzoic acid, 95% for lab experiments include its low cost, ease of synthesis, and low toxicity. It is also a versatile compound that can be used in a variety of scientific research applications. The main limitation of 3-(2-Fluorophenyl)-5-hydroxybenzoic acid, 95% for lab experiments is that its mechanism of action is not fully understood.
Future Directions
For 3-(2-Fluorophenyl)-5-hydroxybenzoic acid, 95% research include further investigations into its biochemical and physiological effects, its mechanism of action, and its potential applications in the pharmaceutical and biomedical fields. Additionally, further research should be conducted into its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research should be conducted into its potential applications in the synthesis of polymers and other fluorinated compounds.
Synthesis Methods
3-(2-Fluorophenyl)-5-hydroxybenzoic acid, 95% can be synthesized by two methods: the Sandmeyer reaction and the Williamson ether synthesis. In the Sandmeyer reaction, 3-(2-Fluorophenyl)-5-hydroxybenzoic acid, 95% is synthesized by reacting 2-fluorobenzoyl chloride with sodium hydroxide in the presence of copper(I) chloride. In the Williamson ether synthesis, 3-(2-Fluorophenyl)-5-hydroxybenzoic acid, 95% is synthesized by reacting 2-fluorobenzaldehyde with sodium hydroxide and ethyl bromide in the presence of copper(I) chloride.
properties
IUPAC Name |
3-(2-fluorophenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(15)6-8/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUZQWFEUVNUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688739 |
Source


|
| Record name | 2'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-38-7 |
Source


|
| Record name | 2'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














